molecular formula C15H22ClNO2 B13815723 Octyl 3-amino-4-chlorobenzoate

Octyl 3-amino-4-chlorobenzoate

Cat. No.: B13815723
M. Wt: 283.79 g/mol
InChI Key: KIYFSOPXGMIWCU-UHFFFAOYSA-N
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Description

Octyl 3-amino-4-chlorobenzoate is an organic compound with the molecular formula C15H22ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 3-position and a chlorine atom at the 4-position The octyl group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Octyl 3-amino-4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Octyl 3-chlorobenzoate: Lacks the amino group, which affects its reactivity and biological activity.

    Octyl 4-amino-3-chlorobenzoate: The positions of the amino and chlorine groups are reversed, leading to different chemical and biological properties.

    Octyl 3-amino-4-bromobenzoate: The chlorine atom is replaced with a bromine atom, which can alter its reactivity and interactions.

Uniqueness

Octyl 3-amino-4-chlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

octyl 3-amino-4-chlorobenzoate

InChI

InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-10-19-15(18)12-8-9-13(16)14(17)11-12/h8-9,11H,2-7,10,17H2,1H3

InChI Key

KIYFSOPXGMIWCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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